

# A Comparative Guide to Bristol Myers Squibb's Next-Generation Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

While specific clinical trial data for a compound designated "BMS-496" is not publicly available, this guide provides a comparative analysis of three promising clinical-stage oncology candidates from Bristol Myers Squibb's pipeline. This report details the available clinical data, experimental protocols, and mechanisms of action for Arlo-cel (BMS-986393), a CAR T-cell therapy; BMS-986504 (MRTX1719), a targeted small molecule inhibitor; and Relatlimab (BMS-986016), a monoclonal antibody.

## **Executive Summary**

This guide offers a head-to-head comparison of three distinct therapeutic modalities being developed by Bristol Myers Squibb, each targeting different aspects of cancer biology. Arlo-cel represents a cellular therapy approach for hematologic malignancies, BMS-986504 is a precision medicine for solid tumors with a specific genetic alteration, and Relatlimab is an immunotherapy agent aimed at reinvigorating the anti-tumor immune response. The following sections provide a detailed breakdown of their clinical performance, the methodologies of their respective pivotal trials, and the biological pathways they modulate.

### **Data Presentation: A Comparative Overview**

The following tables summarize the key quantitative data from clinical trials of Arlo-cel, BMS-986504, and Relatlimab.



Table 1: Efficacy Data

Compound	Clinical Trial	Indication	Key Efficacy Endpoint(s)	Result(s)
Arlo-cel (BMS- 986393)	CC-95266-MM- 001 (NCT04674813)	Relapsed/Refract ory Multiple Myeloma	Overall Response Rate (ORR)	87% in the overall efficacy-evaluable population (n=79)[1]
Complete Response (CR) Rate	53% in the overall efficacy-evaluable population[1]			
ORR at Recommended Phase 2 Dose (RP2D)	91% (n=23)[1]	_		
BMS-986504 (MRTX1719)	CA240-0007 (NCT05245500)	Advanced Solid Tumors with Homozygous MTAP Deletion	Objective Responses (Phase 1)	Six confirmed objective responses observed[2]
Relatlimab (BMS-986016) + Nivolumab	RELATIVITY-047 (NCT03470922)	Previously Untreated Metastatic or Unresectable Melanoma	Median Progression-Free Survival (PFS)	10.1 months for the combination vs. 4.6 months for nivolumab alone[3]
12-month PFS Rate	47.7% for the combination vs. 36.0% for nivolumab alone			

Table 2: Safety Data



Compound	Clinical Trial	Key Adverse Events (Grade 3/4)	Incidence
Arlo-cel (BMS- 986393)	CC-95266-MM-001 (NCT04674813)	Cytokine Release Syndrome (CRS)	Grade 3/4 events were infrequent, with most being Grade 1/2. [1]
Immune Effector Cell- Associated Neurotoxicity Syndrome (ICANS)	2% Grade 3/4[1]		
BMS-986504 (MRTX1719)	CA240-0007 (NCT05245500)	Dose-Limiting Toxicities	Not observed at doses up to 400mg once daily[2]
Relatlimab (BMS- 986016) + Nivolumab	RELATIVITY-047 (NCT03470922)	Treatment-Related Adverse Events	18.9% for the combination vs. 9.7% for nivolumab alone

## **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

## Arlo-cel (BMS-986393): CC-95266-MM-001 (NCT04674813)

This is a Phase 1, multicenter, open-label study evaluating the safety and efficacy of arlocabtagene autoleucel in adults with relapsed and/or refractory multiple myeloma.[1]

- Patient Population: Adults with multiple myeloma who have received at least three prior lines
  of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38
  antibody.
- Study Design: The study consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase at the RP2D.



- Treatment Plan: Patients undergo leukapheresis to collect T cells, which are then genetically
  modified to express the GPRC5D-directed CAR. Prior to infusion of Arlo-cel, patients receive
  lymphodepleting chemotherapy, typically a combination of cyclophosphamide and
  fludarabine.[4] Arlo-cel is administered as a single intravenous infusion.
- Key Assessments: The primary endpoints are the incidence of adverse events and the
  establishment of the RP2D. Secondary endpoints include overall response rate (ORR),
  complete response (CR) rate, and duration of response.

#### BMS-986504 (MRTX1719): CA240-0007 (NCT05245500)

This is a Phase 1/2, open-label, multicenter study of BMS-986504 in patients with advanced solid tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5]

- Patient Population: Adults with histologically confirmed, advanced, unresectable, or metastatic solid tumors with documented homozygous MTAP deletion.[5] Patients must have received, been refractory to, or been intolerant of standard-of-care therapy.
- Study Design: The study includes a dose-escalation phase to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986504 and to determine the RP2D. This is followed by a dose-expansion phase to further evaluate the safety and anti-tumor activity in specific tumor types.
- Treatment Plan: BMS-986504 is administered orally on a continuous daily dosing schedule.
- Key Assessments: The primary objectives are to assess the safety and tolerability of BMS-986504 and to determine the RP2D. Secondary objectives include evaluating the preliminary anti-tumor activity (ORR, duration of response), pharmacokinetics, and pharmacodynamics.

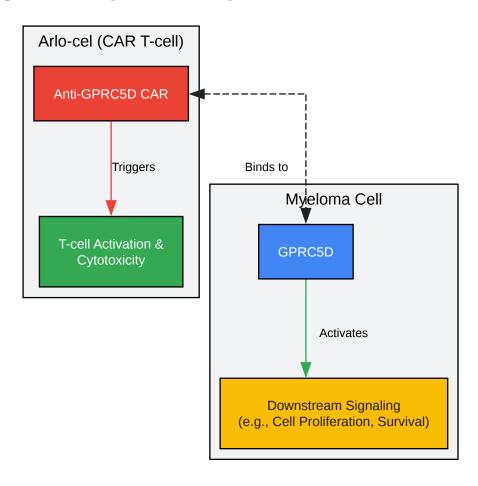
## Relatlimab (BMS-986016): RELATIVITY-047 (NCT03470922)

This is a Phase 2/3, randomized, double-blind study of relatlimab in combination with nivolumab versus nivolumab alone in patients with previously untreated metastatic or unresectable melanoma.[3][6]



- Patient Population: Adult and pediatric patients (12 years or older) with histologically confirmed, previously untreated, unresectable Stage III or Stage IV melanoma.
- Study Design: Patients were randomized in a 1:1 ratio to receive either the fixed-dose combination of relatlimab and nivolumab or nivolumab monotherapy.
- Treatment Plan: The combination of relatlimab and nivolumab is administered as a single intravenous infusion every four weeks. Nivolumab monotherapy is also administered intravenously every four weeks.[3]
- Key Assessments: The primary endpoint is progression-free survival (PFS) as assessed by a blinded independent central review. Secondary endpoints include overall survival and objective response rate.

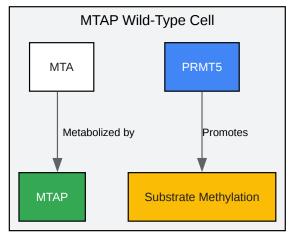
# Mandatory Visualization Signaling Pathways and Experimental Workflows

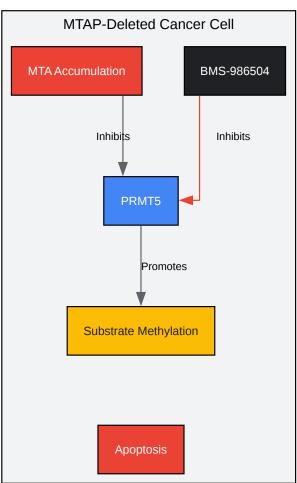




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Caption: GPRC5D Signaling and Arlo-cel Mechanism of Action.

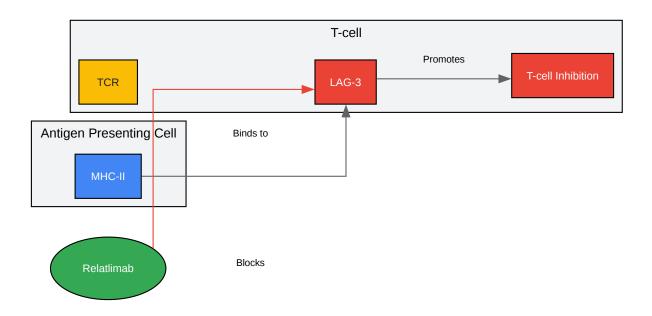




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Caption: PRMT5 Signaling in MTAP-Deleted Cancers.

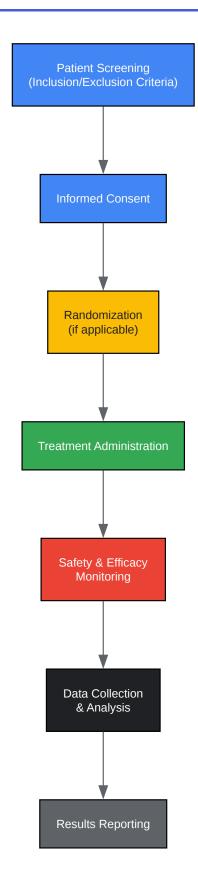




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Caption: LAG-3 Signaling Pathway and Relatlimab's Mechanism.





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Caption: General Clinical Trial Experimental Workflow.



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- To cite this document: BenchChem. [A Comparative Guide to Bristol Myers Squibb's Next-Generation Oncology Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369131#clinical-trial-data-for-bms-496-analogues]

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